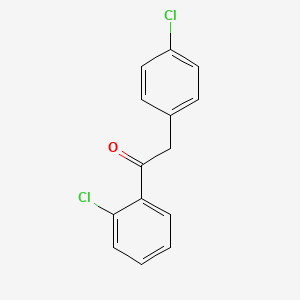![molecular formula C19H19NO5 B8590557 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is an organic compound with a complex structure that includes a methoxy group, a keto group, and a phenylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid typically involves multiple steps. One common method includes the reaction of 5-methoxy-5-oxopentanoic acid with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-5-oxopentanoic acid: A simpler analog with similar functional groups but lacking the phenylbenzoyl moiety.
5-(4-methoxyphenyl)-5-oxopentanoic acid: Contains a methoxyphenyl group instead of the phenylbenzoyl group.
5-(2-hydroxy-3-methoxyphenyl)-pentanoic acid: Features a hydroxy and methoxy group on the phenyl ring.
Uniqueness
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H19NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24) |
Clave InChI |
UVWBPZKTWPDCPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

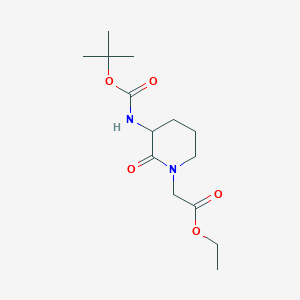
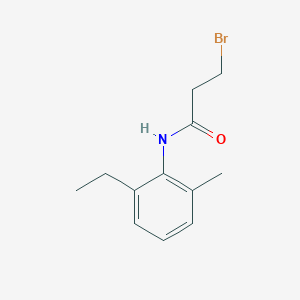
![6,7,8,9-Tetrahydro-[1,3]dioxolo [4,5-h]isoquinoline](/img/structure/B8590518.png)
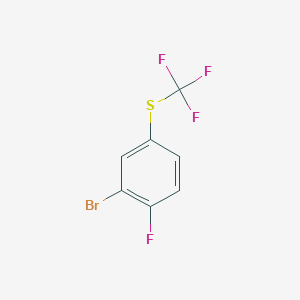
![2-[(2-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B8590527.png)
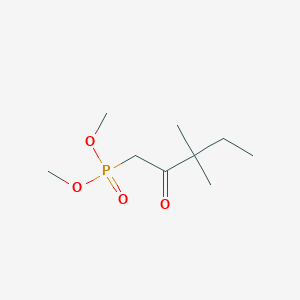

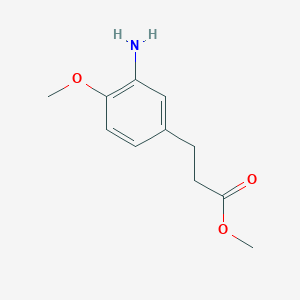
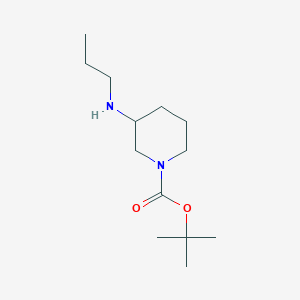
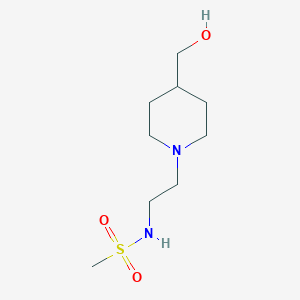
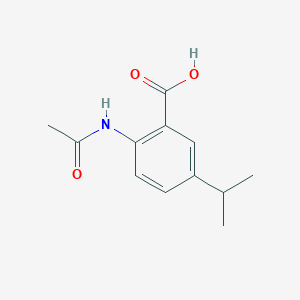
![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)
